Andrographidine E

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O11/c1-30-13-7-5-4-6-11(13)14-8-12(26)18-15(9-16(31-2)22(32-3)23(18)33-14)34-24-21(29)20(28)19(27)17(10-25)35-24/h4-9,17,19-21,24-25,27-29H,10H2,1-3H3/t17-,19-,20+,21-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWPVIVMWLREST-UKMCQSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Andrographidine E

Executive Summary

Andrographidine E is a naturally occurring flavonoid isolated from plants of the Andrographis genus, notably Andrographis paniculata and Andrographis echioides.[1][2] Structurally, it is classified as a 2'-oxygenated flavone glycoside, a distinction that sets it apart from the more widely known diterpenoid lactones (e.g., andrographolide) from the same plant source. Its chemical architecture is characterized by a flavone backbone with methoxy groups at the C-7 and C-8 positions and a β-D-glucopyranoside moiety attached at C-5. This guide provides a detailed elucidation of its structure, the analytical methodologies required for its confirmation, a standard protocol for its isolation, and its biological context. The molecule's anti-inflammatory properties make it a compound of interest for further investigation in drug discovery and development.[1]

Introduction: The Flavonoids of Andrographis

The genus Andrographis, particularly the species A. paniculata, is a cornerstone of traditional medicine systems in Asia, often referred to as the "King of Bitters".[1] While its therapeutic effects are frequently attributed to the abundant diterpenoid lactone, andrographolide, this plant produces a rich and diverse arsenal of other phytochemicals, including a significant family of flavonoids.[3][4]

This compound belongs to this flavonoid class. A common point of confusion is its misclassification as a diterpenoid in some databases; however, its core C6-C3-C6 skeleton and glycosidic linkage firmly place it within the flavonoid family.[1] Specifically, it is a flavone—distinguished by the C2-C3 double bond in its central pyran ring—with an uncommon 2'-oxygenation pattern on the B-ring, a feature shared by several other flavonoids isolated from Andrographis species.[2][3] Understanding the precise structure of this compound is paramount for elucidating its mechanism of action and exploring its therapeutic potential.

Core Chemical Structure and Properties

3.1 Structural Identification

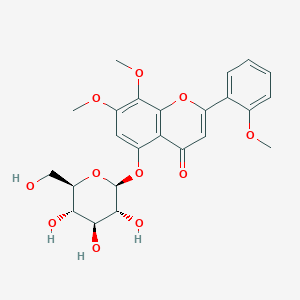

The definitive structure of this compound is established through a combination of spectroscopic techniques. Its systematic IUPAC name is 7,8-dimethoxy-2-(2-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[5]

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆O₁₁ | [1][5] |

| Molecular Weight | 490.5 g/mol | [1][5] |

| CAS Number | 113963-41-0 | [1] |

| IUPAC Name | 7,8-dimethoxy-2-(2-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [5] |

| SMILES | COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC | [1] |

3.2 Key Structural Motifs

The bioactivity and physicochemical properties of this compound are a direct result of its distinct structural features:

-

Flavone Backbone: The core is a 2-phenyl-4H-chromen-4-one structure, which serves as the scaffold for substitutions. The C2-C3 double bond contributes to the planarity of the heterocyclic C ring.

-

A-Ring Substitution: The A-ring features two methoxy groups at C-7 and C-8 and a large glycosidic substituent at C-5. The absence of a free 5-hydroxyl group, which is common in flavonoids, significantly alters its properties, such as its chelating ability and spectral characteristics.

-

B-Ring Substitution: The B-ring is substituted with a methoxy group at the C-2' position. This 2'-oxygenation is a relatively uncommon pattern in flavonoids but is a known characteristic of compounds isolated from Andrographis.[2]

-

Glycosidic Moiety: A β-D-glucopyranoside is linked to the C-5 position via an O-glycosidic bond. The presence of this bulky, polar sugar moiety dramatically increases the molecule's solubility in polar solvents and influences its bioavailability and metabolic fate.

Spectroscopic Validation: A Methodological Deep Dive

The unequivocal determination of this compound's structure is not possible from a single experiment. It requires a synergistic approach, correlating data from Mass Spectrometry and various NMR techniques. The causality for this multi-faceted approach lies in the need to unambiguously determine not only the molecular formula but the precise connectivity and stereochemistry of the molecule.

4.1 Mass Spectrometry (MS)

The first step in structural analysis is typically to determine the exact mass and molecular formula.

-

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), often using techniques like ESI-TOF (Electrospray Ionization - Time of Flight), is employed over standard MS. This is because HRMS provides mass accuracy to within a few parts per million, allowing for the confident assignment of a single, unique molecular formula (C₂₄H₂₆O₁₁) from the measured mass-to-charge ratio (m/z).[2]

-

Trustworthiness (Self-Validation): The structural hypothesis is further validated using tandem MS (MS/MS). In this technique, the molecular ion is isolated and fragmented. For a flavonoid O-glycoside like this compound, a characteristic neutral loss of 162 Da is expected, corresponding to the loss of the hexose (glucose) moiety.[2][6] Observing this specific fragmentation provides strong evidence for the presence and location of the sugar group, thus validating the initial hypothesis.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing definitive proof of atomic connectivity and stereochemistry.

-

¹H NMR: This experiment identifies the number and type of protons. For this compound, one would expect to see distinct signals for the aromatic protons on the A and B rings, sharp singlets for the three methoxy groups, and a characteristic signal for the anomeric proton (H-1") of the glucose unit. The coupling constant (J-value) of this anomeric proton is critical; a large J-value (typically ~7-8 Hz) confirms the β-configuration of the glycosidic linkage.[2]

-

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule, which should correspond to the molecular formula. Key diagnostic signals include the C=O carbon of the flavone (C-4) around 180 ppm, the carbons bearing methoxy groups, and the anomeric carbon (C-1") around 100-105 ppm.

-

2D NMR (HSQC, HMBC, NOESY):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is a self-validating system for assigning protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlation for this compound is observing a cross-peak between the anomeric proton (H-1") and the C-5 carbon of the flavone A-ring.[2] This unambiguously proves that the glucose moiety is attached at the C-5 position.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can further confirm spatial relationships. For instance, a NOESY correlation between the anomeric proton (H-1") and the H-6 proton of the A-ring would provide additional evidence for the C-5 linkage.[2]

-

Table 2: Representative ¹H and ¹³C NMR Data for the Core Moieties of this compound (Note: Chemical shifts (δ) are illustrative, based on similar compounds reported in the literature, and may vary slightly depending on the solvent used. Data is modeled after known 2'-oxygenated flavone glycosides.)[2]

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | Key HMBC Correlations |

| Aglycone | |||

| 2 | ~163.0 | H-3, H-6' | |

| 3 | ~104.5 | ~6.8 (s) | C-2, C-4, C-1' |

| 4 | ~182.5 | ||

| 5 | ~158.0 | H-6, H-1" | |

| 6 | ~95.0 | ~6.9 (s) | C-5, C-7, C-8, C-10 |

| 7 | ~159.0 | 7-OCH₃ | |

| 8 | ~130.0 | 8-OCH₃ | |

| 9 | ~152.0 | ||

| 10 | ~108.0 | H-6 | |

| 7-OCH₃ | ~56.5 | ~3.9 (s) | C-7 |

| 8-OCH₃ | ~61.0 | ~4.0 (s) | C-8 |

| Glucose | |||

| 1" | ~105.0 | ~5.1 (d, J ≈ 7.5) | C-5 |

| 2" | ~74.0 | H-1" | |

| 3" | ~77.0 | ||

| 4" | ~70.0 | ||

| 5" | ~78.0 | H-6" | |

| 6" | ~61.5 | H-5" |

Isolation and Purification Protocol

The isolation of this compound from its natural source requires a systematic, multi-step process designed to separate it from a complex mixture of other phytochemicals.

Caption: Workflow for the isolation and purification of this compound.

This protocol describes a robust and reproducible method for obtaining this compound.

-

Plant Material Preparation:

-

Obtain aerial parts of Andrographis paniculata.

-

Air-dry the plant material in the shade for 7-10 days to prevent degradation of thermolabile compounds.

-

Grind the dried material into a coarse powder (approx. 40-60 mesh size) to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

Rationale: A polar solvent is chosen to efficiently extract glycosylated flavonoids. Methanol is a common and effective choice.

-

Macerate the powdered plant material (e.g., 1 kg) with methanol (approx. 5 L) at room temperature for 72 hours with occasional agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude methanolic extract.

-

-

Fractionation:

-

Rationale: This step separates compounds based on their polarity, enriching the target compound in one fraction.

-

Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (EtOAc).

-

This compound, being moderately polar, is expected to partition primarily into the ethyl acetate fraction.

-

Collect the EtOAc fraction and evaporate the solvent to dryness.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Rationale: This is a primary, low-cost method for separating major compound classes.

-

Pack a glass column with silica gel (60-120 mesh) and equilibrate with a non-polar solvent like chloroform.

-

Load the dried EtOAc fraction onto the column.

-

Elute the column using a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., CHCl₃:MeOH, 99:1 -> 90:10).

-

Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as CHCl₃:MeOH (9:1). Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Rationale: This final step provides high-resolution separation to achieve high purity.

-

Use a reversed-phase C18 column.

-

Elute with an isocratic or gradient system of acetonitrile and water.

-

Monitor the elution with a UV detector at a wavelength where the flavonoid absorbs (e.g., 280 nm or 330 nm).

-

Collect the peak corresponding to this compound.

-

-

-

Purity Assessment and Structure Confirmation:

-

Evaporate the solvent from the collected HPLC fraction to obtain pure, solid this compound.

-

Confirm the purity (>95%) using analytical HPLC with a diode-array detector (DAD).

-

Unequivocally confirm the identity of the isolated compound by acquiring and interpreting MS and NMR (1D and 2D) data as described in Section 4.0.

-

Biological Context and Significance

This compound is not merely a structural curiosity; it has demonstrated relevant biological activity. Research indicates that it possesses anti-inflammatory properties.[1][2] The proposed mechanism for this activity involves the modulation of key inflammatory signaling pathways.

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Studies on flavonoids from Andrographis suggest they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[2] This effect is often mediated by the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By potentially inhibiting key kinases like IKK or preventing the nuclear translocation of the p50/p65 subunit, this compound may suppress the transcription of pro-inflammatory genes, thereby exerting its anti-inflammatory effects. This activity makes it a valuable lead compound for developing novel anti-inflammatory agents.

Conclusion

This compound is a distinct flavone glycoside whose structure has been rigorously established through advanced spectroscopic analysis. Its architecture, featuring a 2'-oxygenated B-ring and a C-5 glycosidic linkage, is characteristic of the unique flavonoid profile of the Andrographis genus. The detailed methodologies for its isolation and structural elucidation provide a robust framework for researchers in natural products chemistry. Furthermore, its demonstrated anti-inflammatory potential underscores its significance as a target for future pharmacological investigation and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13963769, this compound. Available at: [Link]

-

Lee, C. Y., et al. (2015). Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity. Molecules, 20(9), 15927-15941. Available at: [Link]

-

Rajani, M., et al. (2000). A rapid method for isolation of andrographolide from andrographis paniculata nees (kalmegh). Pharmaceutical Biology, 38(3), 204-209. Available at: [Link]

-

ResearchGate (n.d.). MS/MS spectra of this compound (1). [Image]. Available at: [Link]

-

ResearchGate (2014). Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Available at: [Link]

-

Prakash, O., et al. (2023). Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential. International Journal of Molecular Sciences, 24(22), 16417. Available at: [Link]

-

Bhat, M. A., & Murthy, H. N. (2021). Isolation of Andrographolide from Andrographis lineata Wall. ex Nees var. lawii CB Clarke and its Anticancer Activity. Pharmacognosy Journal, 13(3). Available at: [Link]

-

S, R. S., et al. (2020). Estimation of Andrographolides and Gradation of Andrographis paniculata Leaves Using Near Infrared Spectroscopy Together With Support Vector Machine. Frontiers in Plant Science, 11, 574238. Available at: [Link]

-

Hidayah, H., et al. (2021). Isolation and Identification of Andrographolide Compounds from the Leaves of Sambiloto Plant (Andrographis paniculata Ness). Acta Chimica Asiana, 4(1), 24-30. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C24H26O11 | CID 13963769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Andrographidine E from Andrographis paniculata

Abstract

Andrographis paniculata (Burm. f.) Nees, a plant with a rich history in traditional Asian medicine, is a well-established source of bioactive diterpenoid lactones, most notably andrographolide.[1][2] However, its chemical diversity extends to a significant number of flavonoids, many of which remain minor and challenging-to-isolate constituents.[3][4] This guide provides a comprehensive, technically-grounded methodology for the discovery and isolation of Andrographidine E, a flavonoid glycoside, from the complex phytochemical matrix of A. paniculata. The narrative moves beyond a simple protocol, delving into the scientific rationale behind each strategic choice—from solvent selection in the initial extraction to the multi-stage chromatographic purification and final structural elucidation. This document is intended for researchers, natural product chemists, and drug development professionals seeking to navigate the intricate process of isolating novel, low-abundance compounds from botanical sources.

Introduction: Beyond Andrographolide

For decades, the scientific focus on Andrographis paniculata has been overwhelmingly directed towards its major diterpenoids due to their pronounced anti-inflammatory, antiviral, and immunostimulant properties.[5][6][7] While this research is invaluable, it inadvertently overshadows the potential of other chemical classes within the plant. Flavonoids, a diverse group of polyphenolic compounds, are also significant constituents of A. paniculata.[8] Compounds like Andrographidine A and C have been successfully isolated and characterized.[9] The discovery of this compound (C₂₄H₂₆O₁₁) represents a further expansion of this chemical library, offering new avenues for pharmacological investigation.[10]

Isolating a minor glycosidic flavonoid like this compound presents a significant technical challenge. It requires a systematic approach designed to efficiently remove the high-abundance, less polar diterpenoids while preserving the structural integrity of the target molecule. The following guide outlines a robust, field-proven workflow to achieve this.

Part I: Strategic Extraction — Maximizing Yield and Purity

The initial extraction is a critical control point that dictates the success of the entire isolation campaign. The choice of solvent and method must be optimized to selectively solubilize flavonoids while minimizing the co-extraction of undesirable compounds like chlorophyll and lipids.

Rationale for Method Selection

-

Plant Material: The aerial parts (leaves and stems) of A. paniculata are the primary repositories of both diterpenoids and flavonoids.[3] Proper preparation is paramount. Air-drying followed by oven-drying at temperatures below 60°C prevents the degradation of thermolabile compounds while removing water, which would otherwise interfere with extraction efficiency.[11] Grinding the material to a coarse powder (40-80 mesh) increases the surface area for solvent penetration.[12]

-

Solvent System: A moderately polar solvent system is ideal for extracting flavonoid glycosides. While methanol is effective for extracting a broad spectrum of compounds, including the highly polar andrographolide glycosides, a sequential extraction or a carefully selected solvent mixture can improve selectivity.[13] A common and highly effective approach for initial extraction is a 1:1 mixture of dichloromethane and methanol. This combination efficiently extracts the target flavonoids while also solubilizing the major diterpenoids, which will be separated in subsequent steps.[11][12]

Protocol 1: Cold Maceration for Crude Extract Preparation

This protocol utilizes cold maceration to minimize thermal degradation of the target compounds.[12]

-

Preparation: Weigh 1 kg of finely powdered, dried aerial parts of A. paniculata.

-

Maceration: Place the powder in a large vessel and submerge it in 5 L of a 1:1 (v/v) mixture of dichloromethane:methanol. Seal the vessel and allow it to macerate for 48 hours at room temperature with occasional agitation.

-

Filtration: Filter the mixture through a Büchner funnel to separate the plant debris from the solvent extract.

-

Re-extraction: Repeat the maceration process on the plant residue with an additional 3 L of the solvent mixture for 24 hours to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark green, semi-solid crude extract.

Part II: The Chromatographic Gauntlet — A Multi-Stage Purification Strategy

The crude extract is a complex cocktail of dozens, if not hundreds, of compounds. A multi-stage chromatographic approach is non-negotiable for isolating a single, pure minor constituent.

Caption: High-level overview of the this compound isolation process.

Stage 1: Silica Gel Column Chromatography (Coarse Fractionation)

The first step aims to perform a low-resolution separation of the crude extract into several fractions based on polarity. This allows for the removal of highly nonpolar compounds (like chlorophyll and lipids) and highly polar compounds, thereby enriching the fractions containing the target flavonoid.

Rationale for Method Selection:

-

Stationary Phase: Silica gel is the standard choice for normal-phase chromatography, effectively separating compounds based on their polarity.

-

Mobile Phase: A gradient elution, starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding ethyl acetate and then methanol, is crucial.[14][15] This allows for the sequential elution of compounds, from nonpolar to polar. This compound, being a glycoside, is expected to elute in the more polar fractions.

Protocol 2: Gradient Elution Column Chromatography

-

Column Packing: Prepare a glass column (e.g., 10 cm diameter x 100 cm length) with a slurry of silica gel (60-120 mesh) in petroleum ether.

-

Sample Loading: Adsorb 100 g of the crude extract onto 200 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, impregnated silica onto the top of the packed column.

-

Elution: Begin elution with 100% petroleum ether. Gradually increase the solvent polarity according to a pre-determined gradient. A typical gradient might be:

-

Petroleum Ether -> Ethyl Acetate (100:0 to 0:100)

-

Ethyl Acetate -> Methanol (100:0 to 80:20)

-

-

Fraction Collection: Collect fractions of 500 mL each.

-

Monitoring: Analyze each fraction using Thin Layer Chromatography (TLC), spotting alongside the crude extract. Use a mobile phase like Chloroform:Methanol:Ethyl Acetate (8:1.5:1) and visualize under UV light (254 nm and 365 nm).[11] Pool fractions with similar TLC profiles. The fractions containing flavonoids will typically appear as dark spots under UV 254 nm and may fluoresce under 365 nm.

Stage 2: High-Speed Counter-Current Chromatography (HSCCC) — Precision Purification

For separating structurally similar compounds from enriched fractions, advanced techniques are required. HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, minimizing irreversible adsorption and sample degradation. It has proven highly effective for separating diterpenes and flavonoids from A. paniculata.[9][16]

Rationale for Method Selection:

-

Solvent System Selection: The key to a successful HSCCC separation is choosing an appropriate biphasic solvent system. The partition coefficient (K) of the target compound should be between 0.5 and 2.0. A system like petroleum ether-ethyl acetate-methanol-water is versatile and can be fine-tuned by altering the volume ratios of the components to achieve the desired K value.[9]

-

Mode of Operation: The separation is run in head-to-tail mode, where the lower aqueous phase is used as the stationary phase and the upper organic phase as the mobile phase.

Protocol 3: HSCCC for Final Purification

-

Solvent System Preparation: Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (e.g., 3:7:5:5 v/v/v/v).[9] Shake the mixture vigorously in a separatory funnel and allow the layers to separate completely.

-

HSCCC Preparation: Fill the entire multilayer coil column with the stationary phase (lower phase).

-

Sample Injection: Dissolve the combined, dried fractions from the silica gel column that were enriched with this compound in a small volume of the biphasic solvent mixture and inject it into the column.

-

Elution: Rotate the apparatus at a high speed (e.g., 800-1000 rpm) and pump the mobile phase (upper phase) through the column at a steady flow rate (e.g., 1.5-2.0 mL/min).

-

Fraction Collection & Analysis: Continuously monitor the effluent with a UV detector (at 225 nm and 254 nm) and collect fractions.[9] Analyze the purity of each fraction containing a peak by analytical HPLC. Pool the fractions containing pure this compound.

Caption: Detailed workflow of the multi-stage chromatographic separation.

Part III: Structural Elucidation — Confirming the Identity

Once a compound is isolated in high purity (>95% by HPLC), its chemical structure must be unequivocally determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the accurate mass of the molecular ion, which is used to determine the exact molecular formula (C₂₄H₂₆O₁₁ for this compound).[10] Tandem MS (MS/MS) experiments are used to fragment the molecule, providing clues about its substructures, such as the loss of the glucose moiety.[8][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete 3D structure.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Shows all the unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assembly of the molecular skeleton, the placement of methoxy groups, and the position of the glycosidic linkage.[18]

-

-

Ultraviolet (UV) Spectroscopy: Provides information about the chromophore system present in the flavonoid skeleton.[19]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.[14][18]

Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₆O₁₁ | [10] |

| Molecular Weight | 490.5 g/mol | [10] |

| Exact Mass | 490.14751164 Da | [10] |

| Class | Flavonoid Glycoside | [8] |

| IUPAC Name | 7,8-dimethoxy-2-(2-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |[10] |

Table 2: Hypothetical Purification Summary

| Stage | Input Mass | Output Mass | Purity of Target |

|---|---|---|---|

| Crude Extract | 100 g | 100 g | ~0.1% |

| Silica Column Fraction | 100 g | 5.2 g | ~5% |

| HSCCC Purification | 5.2 g | 85 mg | >95% |

Conclusion

The successful isolation of this compound from Andrographis paniculata is a testament to a systematic and multi-faceted approach to natural product chemistry. It hinges on a rational extraction strategy, a robust multi-stage chromatographic separation capable of resolving minor components from a complex mixture, and the definitive application of modern spectroscopic techniques for structural elucidation. This guide provides a detailed and scientifically-grounded framework that can be adapted by researchers to explore the vast, untapped chemical diversity of medicinal plants, paving the way for the discovery of novel therapeutic agents.

References

- Benchchem. A Guide to the Laboratory-Scale Isolation of Andrographolide.

- Jadhao, D.B. & Dhande, R.S. EXTRACTION AND PURIFICATION OF ANDROGRAPHOLIDE FROM ANDROGRAPHIS PANICULATA.

- Lien, H.-M., et al. (2014). Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity. Molecules.

- Du, Q., et al. (2003). Separation of andrographolide and neoandrographolide from the leaves of Andrographis paniculata using high-speed counter-current chromatography. Journal of Chromatography A, 984(1), 147-51.

- Mulukuri, S., et al. ISOLATION OF DITERPENOID LACTONES FROM THE LEAVES OF Andrographis paniculata AND ITS ANTICANCER ACTIVITY. International Journal of Drug Development and Research.

- Rajani, M., et al. A Rapid Method for Isolation of Andrographolide from Andrographis Paniculata Nees (Kalmegh). Pharmaceutical Biology.

- He, M., et al. (2019). Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculata Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography. Molecules.

- Hapuarachchi, S. D., et al. (2013). Andrographidine G, a New Flavone Glucoside from Andrographis paniculata. Natural Product Communications, 8(3).

- Mulukuri, S., et al. (2019). ISOLATION OF DITERPENOID LACTONES FROM THE LEAVES OF Andrographis Paniculata AND ITS ANTICANCER ACTIVITY. ResearchGate.

- ResearchGate. MS/MS spectra of this compound (1).

- ResearchGate. Separation of andrographolide and neoandrographolide from the leaves of Andrographis paniculata using high-speed counter-current chromatography.

- Bosisio, E., et al. (2015). Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity. Molecules.

- Chen, G., et al. (2013). Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry. Semantic Scholar.

- Chao, W.-W., et al. (2021). Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis. Frontiers in Pharmacology.

- Bosisio, E., et al. (2015). Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity. MDPI.

- Islam, M. T. (2023). Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential. Molecules.

- Chen, L.-X., et al. (2013). Structures of compounds 1-16 isolated from Andrographis paniculata. ResearchGate.

- National Center for Biotechnology Information. This compound. PubChem Compound Database.

- ResearchGate. The proposed fragmentations pattern of this compound (1).

- Al-Henhena, N., et al. (2015). Isolation and Characterisation of Andrographolide from Andrographispaniculata (Burm. F) Wall. Ex Nees and Its Total Flavonoid Effects from Kemaman, Malaysia. ResearchGate.

- Vetvicka, V. & Vannucci, L. (2021). Major biological effects of andrographolides. ResearchGate.

- Sari, D. K., et al. (2022). Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System. ResearchGate.

- Lin, F.-L., et al. (2014). Andrographolide, A Natural Antioxidant: An Update. Antioxidants.

- ResearchGate. Andrographolide: Synthetic Methods and Biological Activities.

Sources

- 1. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Andrographolide, A Natural Antioxidant: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C24H26O11 | CID 13963769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. viirj.org [viirj.org]

- 14. impactfactor.org [impactfactor.org]

- 15. researchgate.net [researchgate.net]

- 16. Separation of andrographolide and neoandrographolide from the leaves of Andrographis paniculata using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Andrographidine E molecular formula and molecular weight.

Prepared by: Gemini, Senior Application Scientist

Introduction

Andrographidine E is a flavonoid glycoside isolated from the roots of Andrographis paniculata, a plant with a long history of use in traditional medicine across Asia.[1] As research into the therapeutic potential of natural products continues to expand, understanding the specific properties and mechanisms of individual compounds like this compound is paramount for drug discovery and development. This guide provides a comprehensive technical overview of this compound, including its molecular characteristics, a proposed methodology for its isolation and structural elucidation, and an exploration of its potential anti-inflammatory mechanism of action, with a focus on the NF-κB signaling pathway. While specific experimental data for this compound is limited in the current literature, this document synthesizes available information and provides validated protocols for related compounds from Andrographis paniculata to guide future research.

Physicochemical Properties of this compound

The fundamental molecular attributes of this compound are summarized below. These properties are crucial for its identification, characterization, and the design of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆O₁₁ | [2] |

| Molecular Weight | 490.5 g/mol | [2] |

| Class of Compound | Flavone Glucoside | [1] |

| Natural Source | Root of Andrographis paniculata | [1] |

Isolation and Structural Elucidation

The isolation and structural confirmation of a natural product like this compound is a multi-step process requiring careful extraction and sophisticated analytical techniques. While a specific, detailed protocol for this compound is not extensively documented, the following methodology is based on established procedures for isolating flavonoid glycosides from Andrographis paniculata.[3]

Experimental Protocol: Isolation of Flavonoid Glycosides from Andrographis paniculata

This protocol outlines a general procedure that can be adapted for the targeted isolation of this compound.

1. Plant Material Preparation and Extraction:

- Obtain dried, powdered root material of Andrographis paniculata.

- Perform maceration of the powdered root material with 96% ethanol at a 1:10 solid-to-solvent ratio for 24 hours, repeated for three cycles.[3] This exhaustive extraction ensures a high yield of secondary metabolites.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

2. Solvent Partitioning:

- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.[4]

3. Chromatographic Purification:

- Subject the ethyl acetate or n-butanol fraction to column chromatography on silica gel.

- Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.[3]

- Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing compounds with similar Rf values.

- Pool the fractions containing the target compound and perform further purification using preparative high-performance liquid chromatography (HPLC) with a suitable reversed-phase column (e.g., C18) and a mobile phase gradient of methanol and water.

Structural Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and deduce the molecular formula (C₂₄H₂₆O₁₁). Tandem MS (MS/MS) provides valuable information on the fragmentation pattern. For a flavonoid glycoside like this compound, a characteristic loss of the sugar moiety (162 Da for a hexose) is expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the flavone core structure and the attachment point of the glycosidic linkage. The structure of this compound was originally determined based on its ¹³C and ¹H NMR spectral data.[1]

-

UV-Vis and IR Spectroscopy: UV-Vis spectroscopy helps to identify the characteristic flavonoid chromophore system, while IR spectroscopy confirms the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings.

Potential Anti-Inflammatory Mechanism of Action: NF-κB Inhibition

While direct evidence for the anti-inflammatory activity of this compound is limited, its classification as a flavonoid from Andrographis paniculata suggests it may share the anti-inflammatory properties of other compounds from this plant.[5][6] A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The diterpenoid andrographolide, also from A. paniculata, is a well-studied inhibitor of this pathway.[4][7]

The NF-κB transcription factor is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to the DNA and initiates the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[8][9]

Andrographolide has been shown to inhibit NF-κB activation by forming a covalent adduct with cysteine 62 of the p50 subunit of NF-κB, which blocks its DNA binding capacity.[8] It can also interfere with other steps in the pathway.

Proposed Investigatory Workflow for this compound's Anti-Inflammatory Activity

To validate the hypothesis that this compound exerts anti-inflammatory effects via NF-κB inhibition, the following experimental workflow can be employed.

Caption: Experimental workflow to investigate the anti-inflammatory activity of this compound.

1. Cell Culture and Treatment:

- Culture a suitable cell line, such as murine macrophages (RAW 264.7) or human monocytic cells (THP-1).

- Pre-treat the cells with varying concentrations of this compound.

- Stimulate inflammation by adding a pro-inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

2. Assessment of Inflammatory Markers:

- Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess assay. A reduction in nitrite levels indicates anti-inflammatory activity. Other flavonoids from Andrographis have shown NO inhibition with IC₅₀ values in the micromolar range.[5]

- Pro-inflammatory Cytokine Levels: Quantify the levels of key cytokines such as TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assays (ELISA).

3. Mechanistic Studies (Western Blotting):

- Prepare cytoplasmic and nuclear cell lysates.

- Use Western blotting to assess the levels of key proteins in the NF-κB pathway. A decrease in the phosphorylation of IκBα and a reduction in the amount of the p65 subunit of NF-κB in the nucleus would indicate inhibition of the pathway.

4. Confirmation of NF-κB Inhibition (Reporter Assay):

- Utilize cells that have been transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

- A decrease in reporter gene activity in the presence of this compound would provide direct evidence of NF-κB inhibition.

Conclusion

This compound is a structurally defined flavonoid glycoside from Andrographis paniculata. While comprehensive biological data is still emerging, its chemical nature and origin suggest a strong potential for anti-inflammatory activity, likely mediated through the inhibition of key signaling pathways such as NF-κB. The methodologies and workflows presented in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound, contributing to the growing body of knowledge on natural product-based drug discovery.

References

- Mizuno, M., Tanaka, T., Lin, C. C., Iinuma, M., & Inoue, T. (1987). Flavonoids from Andrographis paniculata. Journal of the Japanese Society for Food Science and Technology (Nippon Shokuhin Kogyo Gakkaishi), 34(10), 673-677.

- Chen, K. H., Lin, W. C., & Tsai, T. H. (2014). Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity. Molecules, 19(7), 10064–10075.

- Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities. (2022). Molecules, 27(19), 6299.

- Jayakumar, T., Hsieh, C. Y., Lee, J. J., & Sheu, J. R. (2013). An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide. Journal of Ethnopharmacology, 150(1), 251–261.

- Hidalgo, M. A., Romero, A., Figueroa, J., Cortés, P., & Hancke, J. L. (2011). Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells. British Journal of Pharmacology, 162(3), 663–674.

- Chang, C. C., Duann, Y. F., Yen, T. L., Chen, Y. Y., Jayakumar, T., & Sheu, J. R. (2015). Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation. Acta Cardiologica Sinica, 31(4), 317–324.

- Chao, W. W., & Lin, B. F. (2010). Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Chinese Medicine, 5, 17.

- The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm. (2024). PLoS ONE, 19(7), e0299965.

- Xia, Y. F., Ye, B. Q., Li, Y. D., Wang, J. G., He, X. J., Lin, X., Yao, X., Ma, D., Slungaard, A., Hebbel, R. P., Key, N. S., & Geng, J. G. (2004). Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50. Journal of Immunology, 173(6), 4207–4217.

- Hanh, T. T. H., My, N. T. T., Cham, P. T., et al. (2020). Diterpenoids and Flavonoids from Andrographis paniculata. Chemical and Pharmaceutical Bulletin, 68(1), 96-100.

- Rao, Y. K., Vimalamma, G., Rao, C. V., & Tzeng, Y. M. (2004).

-

ResearchGate. (n.d.). 1 H and 13 C NMR data of compounds 1 and 2 a in DMSO-d 6. Retrieved from [Link]

- Xia, Y. F., Ye, B. Q., Li, Y. D., Wang, J. G., He, X. J., Lin, X., Yao, X., Ma, D., Slungaard, A., Hebbel, R. P., Key, N. S., & Geng, J. G. (2004). Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50. Journal of Immunology, 173(6), 4207–4217.

- Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation. (2015). Acta Cardiologica Sinica, 31(4), 317–324.

- The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm. (2024). PLoS ONE, 19(7), e0299965.

-

ResearchGate. (n.d.). 1H-NMR spectrum of andrographolide (a) and iodo-andrographolide (b). Retrieved from [Link]

- A Computational Approach Identified Andrographolide as a Potential Drug for Suppressing COVID-19-Induced Cytokine Storm. (2021). Frontiers in Immunology, 12, 669233.

-

ResearchGate. (n.d.). 13 C NMR and 1 H NMR Spectroscopic Data for Compound 6a (100 MHz, 400 MHz in CDCl 3 ). Retrieved from [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. biosynth.com [biosynth.com]

- 3. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity | MDPI [mdpi.com]

- 6. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-kB and COX-2 by andrographolide regulates the progression of cervical cancer by promoting PTEN expression and suppressing PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Identification of Andrographidine E

This guide provides a detailed exploration of the spectroscopic data essential for the unambiguous identification of Andrographidine E, a flavone glucoside isolated from Andrographis paniculata. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate the accurate characterization of this natural product.

Introduction to this compound

This compound is a member of the flavonoid class of secondary metabolites, specifically a flavone O-glycoside. It has been isolated from the roots of Andrographis paniculata, a plant with a long history of use in traditional medicine. The structural elucidation of this compound is reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide will delve into the characteristic spectral features that define its unique molecular architecture. The IUPAC name for this compound is 7,8-dimethoxy-2-(2-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[1] Its molecular formula is C₂₄H₂₆O₁₁ and it has a molecular weight of 490.5 g/mol .[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone in the initial identification and structural analysis of this compound, providing vital information on its molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to determine the elemental composition of this compound with high accuracy. The exact mass of the molecule is a critical parameter in its initial identification.

Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) provides valuable structural information through the controlled fragmentation of the parent ion. The fragmentation pattern of this compound is characteristic of its flavone glycoside structure. A notable fragmentation pathway involves the loss of the glucose moiety, followed by further fragmentation of the aglycone. For instance, a fragment ion at m/z 289 can be observed, corresponding to [M+H-Glc-CH₂O]⁺.[2] Additionally, Retro-Diels-Alder (RDA) fragmentation of the chromen-4-one ring system can lead to characteristic fragment ions at m/z 183.03 and 165.02.[3]

The logical flow of mass spectrometry analysis is depicted in the following workflow:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. The definitive NMR data for this compound was established by Kuroyanagi et al. in their 1987 publication in the Chemical & Pharmaceutical Bulletin.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals the chemical environment of each proton in the molecule. Key signals include those from the aromatic protons of the flavone backbone, the methoxy groups, and the glucose moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their functional groups and hybridization state.

2D NMR Spectroscopy

Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons. HSQC correlates directly bonded proton-carbon pairs, while HMBC reveals longer-range (2-3 bond) correlations, which is instrumental in piecing together the molecular structure.

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, as reported by Kuroyanagi et al. (1987).

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| Aglycone | ||

| 2 | 163.7 | |

| 3 | 107.5 | 6.85 (1H, s) |

| 4 | 182.5 | |

| 5 | 152.1 | |

| 6 | 96.8 | 6.75 (1H, s) |

| 7 | 158.8 | |

| 8 | 130.1 | |

| 9 | 152.8 | |

| 10 | 108.1 | |

| 1' | 122.9 | |

| 2' | 157.9 | |

| 3' | 112.5 | 7.10 (1H, d, J=8.0) |

| 4' | 131.8 | 7.55 (1H, t, J=8.0) |

| 5' | 121.1 | 7.15 (1H, t, J=8.0) |

| 6' | 129.8 | 7.95 (1H, d, J=8.0) |

| 7-OCH₃ | 56.5 | 3.95 (3H, s) |

| 8-OCH₃ | 61.8 | 4.00 (3H, s) |

| 2'-OCH₃ | 56.0 | 3.85 (3H, s) |

| Glucose Moiety | ||

| 1'' | 102.1 | 5.20 (1H, d, J=7.5) |

| 2'' | 74.8 | 3.60 (1H, m) |

| 3'' | 78.1 | 3.55 (1H, m) |

| 4'' | 71.2 | 3.50 (1H, m) |

| 5'' | 78.5 | 3.75 (1H, m) |

| 6'' | 62.5 | 3.80 (1H, dd, J=12.0, 5.0), 3.90 (1H, dd, J=12.0, 2.0) |

Data adapted from Kuroyanagi, M., et al. (1987).

The process of NMR-based structure elucidation can be visualized as follows:

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of this compound. These are based on established methods for the separation of flavonoids from Andrographis paniculata.

Isolation and Purification of this compound

-

Extraction: The dried and powdered roots of Andrographis paniculata are extracted with a suitable solvent, such as methanol or ethanol, using maceration or Soxhlet extraction.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and n-hexane, followed by chloroform, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The fraction enriched with flavonoids is further purified using column chromatography. A combination of silica gel and Sephadex LH-20 column chromatography is often employed.

-

Final Purification: The final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄, in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

2D NMR Acquisition: Standard pulse sequences for HSQC and HMBC are used. The spectral widths in both dimensions are set to encompass all proton and carbon signals. The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve the desired resolution and sensitivity within a reasonable experiment time.

Conclusion

The structural identification of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition and key fragmentation information, while a suite of 1D and 2D NMR experiments elucidates the intricate carbon-hydrogen framework and atom connectivity. This guide has provided a comprehensive overview of the essential spectroscopic data and methodologies required for the confident identification of this important natural product.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS spectra of this compound (1). Retrieved from [Link]

-

Cui, L., et al. (2021). Metabolomic Profiles and Differential Constituents of Andrographis paniculata (Burm. f.) in Different Growth Stages and Parts. Molecules, 26(16), 4781. Retrieved from [Link]

-

Kuroyanagi, M., et al. (1987). Flavonoids from Andrographis paniculata. CHEMICAL & PHARMACEUTICAL BULLETIN, 35(11), 4429-4435. Retrieved from [Link]

Sources

A Technical Guide to the Preliminary Pharmacological Screening of Andrographidine E

Preamble: The Rationale for a Structured Inquiry into Andrographidine E

This compound is a diterpenoid compound isolated from Andrographis paniculata, a plant with a rich history in traditional Asian medicine, often referred to as the "King of Bitters".[1][2] For centuries, extracts of this plant have been used to treat a spectrum of ailments, notably those involving inflammation and infection.[3][4] Modern research has begun to validate these traditional uses, identifying specific phytochemicals responsible for the plant's bioactivity.[5][6] this compound has been identified as a modulator of inflammatory pathways, with evidence suggesting it can inhibit pro-inflammatory cytokines by targeting key signaling cascades like NF-κB.[1]

This guide provides a comprehensive framework for the preliminary pharmacological evaluation of this compound. It is designed for researchers in drug discovery and natural product chemistry, offering a logical, multi-tiered screening cascade. Our approach moves beyond a simple checklist of assays; it emphasizes the causality behind experimental choices, ensuring that each step logically informs the next. The objective is not merely to generate data, but to build a coherent pharmacological profile that enables a robust, evidence-based decision on the compound's therapeutic potential.

Tier 1: Foundational Characterization and In Silico Assessment

Before committing to resource-intensive biological assays, a foundational understanding of the molecule's intrinsic properties and potential liabilities is paramount. This initial tier combines essential quality control with predictive computational analysis.

Compound Identity and Purity Assurance

The validity of any pharmacological data hinges on the quality of the test compound. Before commencing screening, the identity and purity of the this compound sample must be rigorously confirmed. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, and Nuclear Magnetic Resonance (NMR) for structural confirmation are mandatory. A purity level of ≥95% is considered the minimum standard for reliable screening results.

In Silico ADMET Profiling: A Predictive First Look

In silico tools provide a rapid, cost-effective method to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7] This step is crucial for early-stage risk assessment, identifying potential developmental hurdles before they are encountered in vitro or in vivo. By modeling properties like oral bioavailability, blood-brain barrier penetration, and potential toxicities, we can contextualize subsequent biological data and guide future experimental design.[8][9]

Table 1: Key Predicted ADMET Properties for this compound

| Parameter | Predicted Value | Implication & Rationale |

|---|---|---|

| Molecular Weight | 490.5 g/mol [1] | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good membrane permeability. |

| LogP (Lipophilicity) | Predicted Value | Indicates the compound's partitioning between lipid and aqueous phases; crucial for absorption and distribution.[10] |

| Aqueous Solubility | Predicted Value | Low solubility can be a major impediment to oral absorption and formulation.[10] |

| H-Bond Donors/Acceptors | Predicted Values | Affects solubility and membrane permeability; part of Lipinski's rules. |

| Caco-2 Permeability | Predicted Value | A model for human intestinal absorption; predicts oral bioavailability.[8] |

| Blood-Brain Barrier (BBB) Permeability | Predicted Value | Determines if the compound is likely to have central nervous system effects. |

| CYP450 Inhibition | Predicted Profile | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. |

| hERG Inhibition | Predicted Value | An early flag for potential cardiotoxicity, a common cause of drug attrition. |

| Ames Mutagenicity | Predicted Value | Screens for potential to cause DNA mutations. |

Note: Predicted values would be generated using validated software platforms like SwissADME, pkCSM, or ADMET Predictor®.[9][11]

Cytotoxicity Assessment: Defining the Therapeutic Window

A fundamental prerequisite for any bioactivity screening is to determine the concentration range at which the compound is non-toxic to cells. This ensures that any observed effects in subsequent assays are due to specific pharmacological activity, not general cytotoxicity. The XTT assay is a robust and efficient method for this purpose.[12] Unlike the traditional MTT assay, the XTT assay produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby reducing handling errors and improving throughput.[13][14]

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a relevant line like RAW 264.7 macrophages for inflammation studies) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X stock solution of this compound in complete cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO diluted in medium) and untreated control wells. Incubate for 24-48 hours.

-

XTT Reagent Preparation: Prepare the XTT labeling reagent and electron coupling reagent mixture according to the manufacturer's instructions immediately before use.[13]

-

Incubation with XTT: Add 50 µL of the prepared XTT mixture to each well. Incubate for 4-6 hours at 37°C, protecting the plate from light.

-

Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression. A drop in viability of more than 30% is considered a significant cytotoxic effect.[12]

Tier 2: Hypothesis-Driven Bioactivity Screening

This tier focuses on investigating the primary hypothesis derived from existing literature: the anti-inflammatory and antioxidant potential of this compound.[1][5]

Anti-Inflammatory Activity: Targeting Key Enzymes

Inflammation is mediated by complex signaling pathways, with the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes playing pivotal roles in the metabolism of arachidonic acid to produce pro-inflammatory prostaglandins and leukotrienes, respectively.[15] Assessing the inhibitory potential of this compound against these enzymes provides a direct measure of its potential to disrupt this cascade.[16][17]

Caption: The Arachidonic Acid inflammatory cascade via COX and LOX pathways.

These assays are typically performed using commercially available kits that measure the activity of the purified enzyme in the presence of the test compound.

-

Reagent Preparation: Prepare all buffers, enzymes (COX-1, COX-2, or 5-LOX), substrate (arachidonic acid), and detection reagents as per the kit manufacturer's protocol.

-

Compound Preparation: Prepare a dilution series of this compound in the appropriate assay buffer. Include a known inhibitor as a positive control (e.g., Indomethacin for COX, Zileuton for 5-LOX) and a vehicle control.

-

Assay Procedure:

-

Add the test compound dilutions, controls, and enzyme to the wells of a 96-well plate.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Incubate for the time specified in the protocol (e.g., 10-20 minutes at 37°C).

-

Stop the reaction and add the detection reagent, which will produce a colorimetric or fluorometric signal proportional to the amount of prostaglandin or leukotriene produced.

-

-

Data Acquisition: Read the absorbance or fluorescence on a microplate reader.

-

Analysis: Calculate the percentage of enzyme inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration. Calculating the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the COX-2 selectivity index, a critical parameter for predicting gastrointestinal side effects.[17]

Table 2: Data Summary for Anti-Inflammatory Enzyme Inhibition

| Target Enzyme | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

|---|---|---|

| COX-1 | Experimental Value | Value for Indomethacin |

| COX-2 | Experimental Value | Value for Indomethacin |

| 5-LOX | Experimental Value | Value for Zileuton |

| COX-2 Selectivity Index | Calculated Value | Calculated Value |

Antioxidant Capacity Assessment

Natural products are frequently evaluated for their ability to neutralize reactive oxygen species (ROS), which are implicated in the pathology of many inflammatory diseases. The DPPH and ABTS assays are complementary methods to assess free radical scavenging ability.[18]

-

Reagent Preparation: Prepare a stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution in methanol (e.g., 0.1 mM).

-

Assay Procedure: In a 96-well plate, add various concentrations of this compound to the wells. Add the DPPH solution to initiate the reaction. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the decrease in absorbance at ~517 nm.[19]

-

Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.

Tier 3: Broad Spectrum Bioactivity Screening

This tier expands the investigation to other potential activities, guided by the ethnobotanical uses of A. paniculata as a remedy for infections.[2][5]

Antimicrobial Activity: MIC & MBC Determination

Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is the gold standard for quantifying a compound's antimicrobial potency.[20][21] The broth microdilution method is a standardized technique for this purpose.[22]

-

Bacterial Panel: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (MHB).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB.

-

Inoculation: Add the bacterial inoculum to all wells. Include a positive control (bacteria, no compound), negative control (broth only), and a control with a known antibiotic (e.g., Gentamicin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity (bacterial growth).[21]

-

MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells corresponding to the MIC and higher concentrations where no growth was observed. Plate these onto nutrient agar plates.

-

Incubation & Analysis: Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[23][24]

Table 3: Antimicrobial Activity Profile of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| S. aureus | Experimental Value | Experimental Value |

| E. coli | Experimental Value | Experimental Value |

Synthesis and Strategic Progression

The culmination of this preliminary screening is the integration of all data points to form a cohesive profile of this compound.

Caption: A structured workflow for the preliminary pharmacological screening of this compound.

A "Go" decision for further development would be supported by a profile exhibiting:

-

Potent and, ideally, selective anti-inflammatory activity (e.g., low micromolar IC₅₀ for COX-2).

-

A significant therapeutic index (IC₅₀ for cytotoxicity >> IC₅₀ for bioactivity).

-

A favorable predicted ADMET profile without major red flags.

-

Any additional broad-spectrum activity (antioxidant, antimicrobial) would be considered a valuable secondary attribute.

Upon successful completion of this screening cascade, future work should focus on validating the primary findings in cell-based models of inflammation (e.g., measuring cytokine release from LPS-stimulated macrophages) and elucidating the precise mechanism of action, including confirmation of NF-κB pathway modulation.

References

-

ResearchGate. (n.d.). Andrographis paniculata: A Review of its Traditional Uses, Phytochemistry and Pharmacology. Retrieved from [Link]

-

IOP Conference Series: Earth and Environmental Science. (2019). Andrographis paniculata: A Review of its Phytochemistry and Pharmacological Activities. Retrieved from [Link]

-

Emery Pharma. (2023). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

-

IntechOpen. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]

-

PubMed. (2021). Andrographis paniculata (Burm.f.) Nees: Traditional uses, phytochemistry, pharmacological properties and quality control/quality assurance. Retrieved from [Link]

-

ResearchGate. (2018). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Retrieved from [Link]

-

ACS Publications. (2009). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Retrieved from [Link]

-

Slideshare. (2019). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

-

Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. Retrieved from [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

PubMed Central. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Retrieved from [Link]

-

LOK Lecture. (n.d.). ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism. Retrieved from [Link]

-

National Institutes of Health. (2014). Harnessing the medicinal properties of Andrographis paniculata for diseases and beyond: a review of its phytochemistry and pharmacology. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Andrographis paniculata: A Review of its Traditional Uses, Phytochemistry and Pharmacology. Retrieved from [Link]

-

PubMed. (2021). In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Microbe Investigations. (2024). MIC and MBC testing tips to ensure reproducibility of results. Retrieved from [Link]

-

Biotech Spain. (n.d.). XTT Assays vs MTT. Retrieved from [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

-

MDPI. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Retrieved from [Link]

-

ResearchGate. (2023). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for compounds 1-13, celecoxib and zileuton. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant capacity measured by DPPH (a), ORAC (b), and ABTS (c) assay. Retrieved from [Link]

-

Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Harnessing the medicinal properties of Andrographis paniculata for diseases and beyond: a review of its phytochemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. rjptonline.org [rjptonline.org]

- 6. Andrographis paniculata (Burm.f.) Nees: Traditional uses, phytochemistry, pharmacological properties and quality control/quality assurance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 8. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 9. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 12. measurlabs.com [measurlabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biotech-spain.com [biotech-spain.com]

- 15. athmicbiotech.com [athmicbiotech.com]

- 16. researchgate.net [researchgate.net]

- 17. ukm.my [ukm.my]

- 18. ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism [wisdomlib.org]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. emerypharma.com [emerypharma.com]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. protocols.io [protocols.io]

- 23. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 24. microchemlab.com [microchemlab.com]

A Technical Guide to the In Silico Prediction of Andrographidine E Bioactivities: From Structure to Function

Executive Summary

Natural products have long been a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity.[1] Andrographidine E, a diterpenoid derived from the plant Andrographis paniculata, represents a vast, underexplored area of this chemical space.[2] While its close analog, andrographolide, is known for a wide range of pharmacological effects including anti-inflammatory, antiviral, and anticancer activities, this compound remains largely uncharacterized.[3][4][5] This technical guide provides a comprehensive, step-by-step framework for leveraging in silico methodologies to predict the bioactivities of this compound. By employing a multi-faceted computational approach—encompassing target identification, molecular docking, pharmacophore modeling, and ADMET prediction—researchers can rapidly generate testable hypotheses, prioritize experimental resources, and accelerate the journey from natural product to novel therapeutic lead. This document is intended for researchers, computational biologists, and drug development professionals seeking to apply modern computational chemistry techniques to the exploration of natural product pharmacology.

Introduction: The Rationale for a Computational Approach

The traditional path of natural product drug discovery, relying on broad, untargeted screening, is often resource-intensive and time-consuming.[6] Computational, or in silico, methods offer a powerful alternative, enabling the rapid evaluation of a molecule's potential therapeutic applications before committing to costly and complex wet-lab experiments.[7][8][9] This paradigm shift allows us to:

-

De-orphanize Natural Products: Assign putative biological targets to structurally known but functionally uncharacterized molecules like this compound.

-

Elucidate Polypharmacology: Investigate the potential for a single compound to interact with multiple targets, a common characteristic of natural products that can be advantageous for treating complex diseases.[1]

-

Prioritize Resources: Focus laboratory efforts on compounds and biological targets with the highest predicted likelihood of interaction and therapeutic relevance.

-